Diethyl (1,3-Dithian-2-yl)phosphonate

Descripción general

Descripción

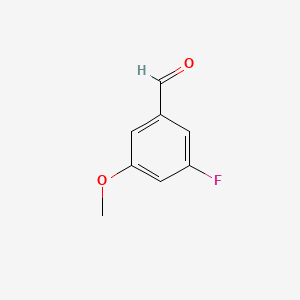

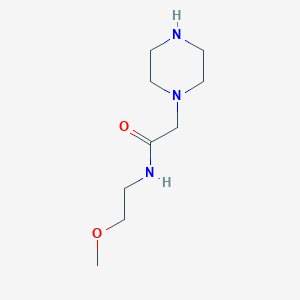

Diethyl (1,3-Dithian-2-yl)phosphonate is a chemical compound with the molecular formula C8H17O3PS2 and a molecular weight of 256.33 . It is also known by its IUPAC name, diethyl 1,3-dithian-2-ylphosphonate .

Synthesis Analysis

The synthesis of this compound involves the addition of n-BuLi to a solution of (1,3-dithian-2-yl)phosphonate in THF at -78 °C. The mixture is stirred for 1 hour. The aldehyde is then added while stirring for 15 minutes .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a boiling point of 134°C at 0.1 mmHg and a melting point of 35°C .Aplicaciones Científicas De Investigación

Synthesis of Phosphorylated Compounds

Diethyl (1,3-Dithian-2-yl)phosphonate plays a significant role in the synthesis of various phosphorylated compounds. For instance, it is used in the synthesis of phosphorylated isoindolinone derivatives, which involves the metallation of N-substituted isoindolin-1-ones and subsequent reaction with diethyl vinylphosphonate or diethyl 3-bromopropylphosphonate (Jóźwiak et al., 2014).

In Organic Synthesis

This compound is also essential in organic synthesis processes. For example, it is used in the preparation of Diethyl (Dichloromethyl)Phosphonate and its use in the Synthesis of Alkynes (Marinetti & Savignac, 2003). Additionally, it is involved in the creation of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate through 1,3-dipolar cycloaddition reactions (Fall et al., 2020).

Herbicidal Activity

An interesting application of this compound derivatives is in the field of agriculture, particularly in the development of herbicides. Research has shown that certain compounds derived from this phosphonate exhibit potent herbicidal activity against various plant species (Xiao, Li, & Shi, 2008).

Structural Studies

Structural studies of diethyl (1-hydroxy-2-butynyl)phosphonate have revealed interesting features, such as tetrahedral geometry around the phosphorus atom and specific types of hydrogen bonding, which are significant in understanding the properties of these compounds (Sanders et al., 1996).

Aminophosphonic Derivatives Synthesis

The compound is also used in the synthesis of aminophosphonic derivatives. The hetero-Diels-Alder reactions involving this compound derivatives lead to the formation of compounds of potential interest in medicinal chemistry, demonstrating its versatility in creating pharmacologically relevant molecules (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).

Formation of Heterocycles

Additionally, this compound derivatives are instrumental in the formation of various heterocycles. For instance, they have been used to create seven-membered 1,4,2- oxazaphosphepane heterocycles and other related compounds, highlighting their utility in synthesizing complex organic structures (Zamorano-Octaviano et al., 2006).

Kainoid Analogues Synthesis

The compound is also used in the diastereoselective synthesis of ω-phosphonic acid analogues of 4-arylkainoids. This synthesis route emphasizes the control of stereochemistry, which is crucial in the pharmaceutical industry for creating specific drug molecules (Yuasa et al., 1998).

Hydrogenation Studies

Moreover, this compound derivatives have been studied for their behavior under hydrogenation conditions. This research is important for understanding the reactivity and potential transformations of these compounds under various chemical conditions (Brel, 2012).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as ethyl benzimidazole-2-yl phosphonate, derived from this compound, provides valuable insights into the molecular structure and bonding characteristics of these compounds (Hu et al., 2010).

Antiproliferative Effects in Cancer Research

Furthermore, alkynylphosphonate analogues of this compound have shown potent antiproliferative effects in cancer cells, highlighting its potential in medicinal chemistry and cancer treatment research (Salomón et al., 2011).

Antimicrobial Activity

Lastly, some substituted derivatives of this compound exhibit antimicrobial activity, further expanding its potential applications in the field of pharmacology and drug development (Sarva et al., 2022)

Safety and Hazards

Safety measures for handling Diethyl (1,3-Dithian-2-yl)phosphonate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Diethyl (1,3-Dithian-2-yl)phosphonate primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions within the body, serving as intermediates in metabolic pathways.

Mode of Action

The interaction of this compound with its targets involves a process known as ketene dithioacetalization . This compound, acting as a Horner-Emmons reagent, reacts with aldehydes and ketones to afford the ketene dithioacetals .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of aldehydes and ketones into ketene dithioacetals . The downstream effects of this pathway include the production of homologous carboxylic acids or esters following deprotection, hydrolysis, or alkolysis .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of ketene dithioacetals from aldehydes and ketones . These intermediate ketenes can then be converted into the corresponding homologous carboxylic acids or esters .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the presence of other substances in the reaction environment could potentially interfere with its activity Additionally, factors such as temperature and pH could also affect its stability and efficacy.

Propiedades

IUPAC Name |

2-diethoxyphosphoryl-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXBJZCFBVTFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1SCCCS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446542 | |

| Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62999-73-9 | |

| Record name | Diethyl (1,3-Dithian-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)

![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)